molecular formula C17H15Br2N3OS B11993799 3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide

3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide

Cat. No.: B11993799
M. Wt: 469.2 g/mol
InChI Key: GZFIRKVKOKDASD-UHFFFAOYSA-N
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Description

3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE typically involves the following steps:

    Formation of 3-BROMO-BENZOIC ACID: This can be achieved through the bromination of benzoic acid using bromine in the presence of a catalyst.

    Synthesis of 4-P-TOLYL-3H-THIAZOL-2-YLIDENE: This intermediate can be synthesized through a multi-step process involving the reaction of p-toluidine with carbon disulfide and subsequent cyclization.

    Hydrazide Formation: The final step involves the reaction of 3-BROMO-BENZOIC ACID with the thiazole intermediate in the presence of hydrazine hydrate to form the hydrazide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazide moiety are key functional groups that contribute to its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-BENZOIC ACID HYDRAZIDE: A simpler hydrazide derivative with similar reactivity.

    4-P-TOLYL-3H-THIAZOL-2-YLIDENE-HYDRAZIDE: Lacks the bromine atom but shares the thiazole and hydrazide moieties.

    BENZOIC ACID DERIVATIVES: Various substituted benzoic acids with different functional groups.

Uniqueness

The uniqueness of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15Br2N3OS

Molecular Weight

469.2 g/mol

IUPAC Name

3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide

InChI

InChI=1S/C17H14BrN3OS.BrH/c1-11-5-7-12(8-6-11)15-10-23-17(19-15)21-20-16(22)13-3-2-4-14(18)9-13;/h2-10H,1H3,(H,19,21)(H,20,22);1H

InChI Key

GZFIRKVKOKDASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br

Origin of Product

United States

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